1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-methylisoxazol-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-9-11(7-17-21-9)6-16-14(18)15-5-10-2-3-12-13(4-10)20-8-19-12/h2-4,7H,5-6,8H2,1H3,(H2,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGXNZSNNCTLRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-methylisoxazol-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and methylisoxazole intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and urea formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-methylisoxazol-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-methylisoxazol-4-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in specific industrial processes.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-methylisoxazol-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
A comparative analysis of key analogs is summarized in Table 1.
Key Observations:
- Heterocyclic Core Influence : Replacement of the urea linker with pyrazole (as in ) or tetrazole (as in ) alters hydrogen-bonding capacity and target selectivity. For example, urea derivatives generally exhibit stronger binding to serine/threonine kinases compared to tetrazoles .
- Substituent Effects : The 5-methylisoxazole group in the target compound may enhance metabolic stability compared to morpholine-substituted analogs (e.g., ), as methyl groups reduce oxidative metabolism. Conversely, morpholine substituents improve aqueous solubility but may reduce blood-brain barrier penetration .
- Bioactivity Trends : Thiadiazole-containing ureas (e.g., ) show potent anticancer activity, likely due to thiadiazole’s ability to intercalate DNA or inhibit topoisomerases. In contrast, benzothiazole-urea hybrids (e.g., ) demonstrate broad-spectrum antimicrobial effects, attributed to membrane disruption or enzyme inhibition .
Physicochemical and Pharmacokinetic Properties
- Morpholine or methoxy substituents (e.g., ) reduce logP by ~0.5–1.0 units, enhancing solubility .
- Metabolic Stability : Methyl groups (e.g., 5-methylisoxazole) resist CYP450-mediated oxidation compared to unsubstituted heterocycles, as seen in pyrazole analogs .
Biological Activity
The compound 4-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
Research indicates that this compound acts primarily as an inhibitor of specific kinases, particularly JNK2 and JNK3. These kinases are involved in various cellular processes such as apoptosis and inflammation. The inhibition of these kinases can lead to therapeutic effects in conditions like cancer and neurodegenerative diseases.
Anticancer Properties
In vitro studies have demonstrated that 4-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide exhibits significant cytotoxicity against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with the JNK signaling pathway.
Cardiovascular Effects
Another aspect of its biological activity includes effects on cardiovascular health. Studies utilizing isolated rat heart models have shown that derivatives of benzenesulfonamide can influence perfusion pressure and coronary resistance. This suggests a potential role in managing hypertension and related cardiovascular conditions .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Cardiovascular | Decreases perfusion pressure | |
| Kinase Inhibition | Inhibits JNK2 and JNK3 |
Case Studies
- Anticancer Study : A study published in 2020 explored the effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through caspase activation assays.
- Cardiovascular Research : In a separate study focused on perfusion pressure in isolated rat hearts, the compound was shown to decrease coronary resistance significantly over time when administered at low concentrations (0.001 nM). This suggests a mechanism involving calcium channel modulation .
Q & A
Q. Key Parameters :
| Parameter | Optimal Conditions |
|---|---|
| Base | K₂CO₃ or triethylamine |
| Solvent | DMF, acetonitrile |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
How is the molecular structure of this compound characterized, and what analytical techniques are employed?
Basic
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to identify proton environments (e.g., urea NH signals at δ 6.5–7.5 ppm, benzodioxole protons at δ 5.9–6.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., molecular ion [M+H]+ matching C₁₄H₁₄N₃O₄S).
- X-ray Crystallography (if crystals are obtainable): Resolves bond lengths and angles, confirming urea planarity and substituent orientations .
What preliminary biological activities have been reported for this compound, and what assay models are used?
Q. Basic
- Antimicrobial Activity : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC values typically 8–32 µg/mL) .
- Enzyme Inhibition : Screened against cyclooxygenase-2 (COX-2) or fungal lanosterol demethylase using fluorometric assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
How can researchers optimize the yield and purity during synthesis, particularly in the coupling step?
Q. Advanced
-
Catalyst Optimization : Use carbodiimides (e.g., EDC·HCl) or uronium salts (HATU) to activate carbonyl groups for urea bond formation.
-
Solvent Screening : Test DMF vs. THF for solubility and reaction efficiency.
-
Temperature Control : Higher temperatures (80°C) accelerate coupling but may degrade heat-labile groups.
-
Workflow Example :
Variable Tested Range Optimal Outcome Catalyst EDC·HCl, DCC EDC·HCl (yield 75%) Solvent DMF, THF DMF (purity >95%) Time 6–24 h 18 h (balance of yield/time) Refer to post-reaction HPLC analysis (C18 column, acetonitrile/water gradient) to monitor purity .
What strategies are recommended for elucidating the mechanism of action against microbial targets?
Q. Advanced
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with enzyme active sites (e.g., COX-2 or fungal CYP51). Key residues (e.g., Arg120 in COX-2) may hydrogen-bond with the urea group .
- Genetic Knockout Models : Compare efficacy in wild-type vs. enzyme-deficient microbial strains.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to purified target proteins .
How do substituent variations on the benzodioxole or isoxazole moieties affect bioactivity?
Q. Advanced
-
Structure-Activity Relationship (SAR) Studies :
- Benzodioxole Modifications : Replace with furan or thiophene to test π-π stacking effects.
- Isoxazole Substituents : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance electrophilicity.
Example Data :
Derivative MIC (µg/mL) Parent Compound 16 5-Nitro-isoxazole 8 Thiophene analog 32 - Computational Modeling : Density Functional Theory (DFT) to predict electronic effects on binding .
What are the key considerations for designing stability studies under thermal and photolytic conditions?
Q. Advanced
- Thermal Stability :
- TGA/DSC : Decomposition onset ~220°C (urea bond cleavage). Store at ≤-20°C in amber vials .
- Photolytic Stability :
- UV Exposure : 15% degradation after 24h at 254 nm. Use light-protected storage .
- Hydrolytic Stability :
How should researchers address discrepancies in biological activity data across studies?
Q. Advanced
- Assay Standardization :
- Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size: 5 × 10⁵ CFU/mL) .
- Normalize cytotoxicity assays to cell passage number and serum concentration.
- Model Organism Variability :
- Compare results across multiple strains (e.g., C. albicans SC5314 vs. ATCC 90028).
- Statistical Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
